molecular formula C14H19N3O2 B562382 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester CAS No. 3543-73-5

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester

Cat. No.: B562382
CAS No.: 3543-73-5
M. Wt: 261.325
InChI Key: JUMGOLYNZBZPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

One of the SEROTONIN UPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

Properties

IUPAC Name

ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGOLYNZBZPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652641
Record name Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-73-5
Record name Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3543-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary targets of the compound “1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester” are currently unknown. The compound is a bendamustine intermediate, suggesting it may have similar targets to bendamustine, which is known to interact with DNA and RNA synthesis processes.

Biological Activity

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester (commonly referred to as S26948) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized as an intermediate in the synthesis of bendamustine, a chemotherapeutic agent. The focus of this article is to elucidate the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.33 g/mol
  • CAS Number : 3543-73-5

As an intermediate of bendamustine, this compound is believed to exert its biological effects through several mechanisms:

  • Alkylation of DNA and RNA : Similar to bendamustine, it may alkylate nucleic acids, leading to DNA strand breaks and subsequent apoptosis in cancer cells.
  • Biochemical Pathways : It likely influences pathways related to DNA replication and RNA transcription due to its structural similarities with other benzimidazole derivatives.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antidiabetic Properties

Recent studies have indicated that S26948 functions as a selective PPARγ agonist with an EC50 of 8.83 nM. This activity promotes normal adipocyte differentiation and exhibits lipid-lowering effects. In vivo studies have shown that it reduces atherosclerosis in E2-KI mice and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats .

Antimicrobial Activity

Benzimidazole derivatives, including S26948, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class demonstrate significant antibacterial effects against various pathogens. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Antidiabetic Efficacy :
    • A study conducted on E2-KI mice demonstrated that S26948 effectively reduced atherosclerosis and improved metabolic parameters, suggesting its utility in managing diabetes-related complications .
  • Antimicrobial Screening :
    • A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity, revealing that certain analogs exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

Pharmacokinetics

Although specific pharmacokinetic data for S26948 is limited, general properties can be inferred:

  • Absorption : Likely absorbed via the gastrointestinal tract due to its low molecular weight.
  • Distribution : Expected to have widespread distribution owing to its lipophilic nature.
  • Metabolism : Predominantly metabolized in the liver.
  • Excretion : Primarily excreted through urine and feces.

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester has been investigated for its potential therapeutic effects in several areas:

Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders. It has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. For instance, a study highlighted its potential benefits in managing conditions like Alzheimer's disease by inhibiting amyloid-beta aggregation, which is a hallmark of the disease .

Antiviral Activity

The compound has shown promise as an antiviral agent. Recent studies have synthesized various benzimidazole derivatives that exhibit antiviral properties against viruses such as Herpes Simplex Virus and Bovine Viral Diarrhea Virus. The activity of these derivatives suggests that this compound could also be effective against similar viral pathogens .

Anticancer Properties

Research has demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. Compounds structurally related to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. For example, certain derivatives showed equal potency to standard chemotherapeutics like doxorubicin against human liver carcinoma cells .

Biochemical Applications

In addition to its pharmacological applications, this compound plays a role in biochemical research:

Enzyme Inhibition

Studies have reported that benzimidazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX). This inhibition may lead to anti-inflammatory effects, making it a candidate for further research in pain management therapies .

Synthesis of New Compounds

The structure of this compound serves as a building block for synthesizing new compounds with enhanced biological activities. Its reactivity allows for modifications that can yield derivatives with improved therapeutic profiles .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Neurological DisordersPotential neuroprotective effects; inhibits amyloid-beta aggregation
Antiviral ActivityEffective against Herpes Simplex Virus and Bovine Viral Diarrhea Virus
Anticancer PropertiesCytotoxic effects on liver carcinoma cells; comparable to doxorubicin
Enzyme InhibitionSelective COX inhibitors; potential for anti-inflammatory therapies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of benzimidazole derivatives found that modifications to the structure of this compound significantly enhanced its ability to inhibit amyloid-beta aggregation in vitro. This suggests a pathway for developing treatments for Alzheimer's disease.

Case Study 2: Antiviral Efficacy

In another research effort, a series of benzimidazole derivatives were synthesized and tested against viral pathogens. The results indicated that certain compounds exhibited IC50 values lower than those of established antiviral drugs, suggesting that this compound could be developed into a novel antiviral therapy.

Preparation Methods

Synthesis of Ethyl 4-(1-Methyl-5-Nitro-1H-Benzimidazol-2-yl)butanoate

Reaction Conditions :

  • Nitration : A mixture of 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester (10.0 g, 38.4 mmol) in fuming HNO₃ (15 mL) and H₂SO₄ (30 mL) at 0–5°C for 2 hours.

  • Workup : Quench into ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Yield : 85–90% after recrystallization from ethanol/water (1:3).

Key Data :

ParameterValue
Nitration Temp0–5°C
Reaction Time2 hours
Purity (HPLC)>98%

Catalytic Hydrogenation of Nitro to Amino Group

Reaction Conditions :

  • Reduction : Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate (8.0 g, 27.5 mmol) in ethanol (150 mL) with 10% Pd/C (0.8 g) under H₂ (50 psi) at 25°C for 6 hours.

  • Workup : Filter catalyst, concentrate under vacuum, and purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:1).

  • Yield : 92–95% with 99% purity (HPLC).

Key Data :

ParameterValue
Catalyst Loading10 wt% Pd/C
H₂ Pressure50 psi
Reaction Time6 hours

Palladium-Catalyzed C–N Bond Formation

Reaction Conditions :

  • Substrates : Ethyl 4-(1-methyl-1H-benzimidazol-2-yl)butanoate (7.5 g, 29.1 mmol), NH₃·H₂O (30 mL), Pd(OAc)₂ (0.3 g, 1.3 mmol), Xantphos (0.7 g, 1.2 mmol) in toluene (100 mL) at 110°C for 12 hours.

  • Workup : Extract with DCM, dry over MgSO₄, and concentrate.

  • Yield : 78–82% after recrystallization (DMF/H₂O).

Key Data :

ParameterValue
Catalyst SystemPd(OAc)₂/Xantphos
Temperature110°C
NH₃ SourceAqueous ammonia

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Nitration-ReductionHigh regioselectivityRequires harsh nitration conditions85–95
Buchwald-HartwigSingle-step aminationExpensive catalysts78–82

Industrial-Scale Optimization

Continuous Flow Nitration

Reactor Design :

  • Setup : Microfluidic reactor with HNO₃/H₂SO₄ feed (1:2 v/v) at 5°C.

  • Throughput : 1.2 kg/hour with 93% conversion.

Hydrogenation in Fixed-Bed Reactors

Conditions :

  • Catalyst : Pd/Al₂O₃ pellets (5 wt% Pd).

  • Pressure : 30 bar H₂, 80°C, residence time 20 minutes.

  • Output : 99.5% purity at 98% yield.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.35 (t, 2H, J=7.3 Hz, COCH₂), 3.72 (s, 3H, NCH₃).

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O ester).

Chromatographic Purity

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 6.8 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing nitration at position 4 or 6.

  • Solution : Use of electron-donating methyl group at N1 to direct nitration to position 5.

Ester Hydrolysis During Reduction

  • Issue : Partial hydrolysis of ethyl ester under basic conditions.

  • Solution : Neutralization with weak acids (e.g., citric acid) post-hydrogenation.

Emerging Methodologies

Enzymatic Reduction of Nitro Groups

  • Conditions : Nitroreductase from E. coli in phosphate buffer (pH 7.0), NADPH cofactor, 30°C.

  • Yield : 88% with no ester hydrolysis observed.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester, and how do reaction conditions influence yield?

  • The compound is synthesized via multi-step processes, including reduction, substitution, and hydrolysis. For example, in the preparation of bendamustine (an antitumor agent), the compound is derived from sequential reactions: reduction of nitro groups, substitution with hydroxylamine, and acid hydrolysis followed by salification. Optimizing reaction parameters (e.g., temperature, stoichiometry of reagents like Na₂S₂O₅ in DMF) can improve yields up to 62% .
  • Methodological Tip : Use HPLC to monitor intermediate purity during synthesis, as impurities in the nitro precursor (e.g., 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester) can propagate through subsequent steps .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Structural confirmation relies on NMR (¹H/¹³C), LC-MS , and FTIR to verify the benzimidazole core, ethyl ester moiety, and amino substitution. For instance, LC-MS ([M+H]⁺ = 261.32) aligns with the molecular formula C₁₄H₁₉N₃O₂ .
  • Methodological Tip : Cross-validate spectra with reference standards (CAS 3543-73-5) to resolve ambiguities in aromatic proton signals caused by tautomerism in the benzimidazole ring .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • It serves as a precursor for antitumor agents like bendamustine. The amino group enables functionalization (e.g., alkylation or acylation) to introduce pharmacophoric groups. For example, coupling with benzaldehyde derivatives forms Schiff bases, which are hydrolyzed to active metabolites .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate competing side reactions (e.g., over-reduction or ester hydrolysis)?

  • Side reactions during reduction (e.g., over-reduction of the nitro group to undesired byproducts) can be minimized using controlled stoichiometry of reducing agents (e.g., catalytic hydrogenation vs. NaBH₄). For ester stability, avoid aqueous basic conditions during workup; instead, employ anhydrous solvents like THF or DCM .
  • Data Contradiction Analysis : Discrepancies in reported yields (e.g., 62% vs. lower literature values) may stem from variations in starting material purity. Validate intermediates via TLC or GC-MS before proceeding .

Q. What are the challenges in crystallizing this compound, and how can hydrogen-bonding patterns inform polymorph screening?

  • The compound’s flexibility (due to the butanoic acid ethyl ester chain) and polar amino group complicate crystallization. Use SHELX -based crystallography to analyze hydrogen-bonding networks (e.g., N–H···O interactions between the amino group and ester carbonyl). Solvent selection (e.g., ethanol/water mixtures) can promote stable polymorphs .
  • Methodological Tip : Employ graph-set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict packing efficiency .

Q. How do pH and temperature affect the stability of this compound in solution, and what degradation products form?

  • Under acidic conditions (pH < 3), the ethyl ester hydrolyzes to the carboxylic acid derivative. Elevated temperatures (>40°C) accelerate degradation. Monitor stability via accelerated aging studies (ICH guidelines) using HPLC-UV. Major degradation products include 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid (CAS 16506-27-7) .
  • Data Contradiction Analysis : Discrepancies in degradation rates between studies may arise from residual water content in solvents. Use Karl Fischer titration to standardize solvent dryness .

Q. What strategies resolve discrepancies in analytical data (e.g., NMR splitting patterns or LC-MS retention times)?

  • For split NMR signals, consider dynamic effects (e.g., hindered rotation of the ethyl ester). Variable-temperature NMR can coalesce signals. LC-MS retention time variability may result from column aging; calibrate with a deuterated internal standard (e.g., D₃-acetonitrile) .
  • Methodological Tip : Validate LC-MS methods using spiked samples with known impurities (e.g., 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester) to confirm resolution .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₄H₁₉N₃O₂
Molecular Weight261.32 g/mol
CAS Number3543-73-5
Key Synthetic Yield62% (optimized route)
Common Degradation Product1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.